molecular formula C12H19NO4 B2914248 2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 1779637-50-1

2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B2914248
CAS No.: 1779637-50-1
M. Wt: 241.287
InChI Key: OUIBHCFUGWXKHT-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid (CAS 1779637-50-1) is a high-value bicyclic organic compound that serves as a versatile and critical building block in medicinal chemistry and organic synthesis . The structure consists of a fused cyclohexane-cyclopropane system (bicyclo[4.1.0]heptane) rigidified by a three-membered ring, which is further functionalized with a carboxylic acid group and a bridgehead nitrogen atom protected by a tert-butoxycarbonyl (Boc) group . This unique architecture makes it a privileged scaffold for constructing conformationally constrained analogs of bioactive molecules. In drug discovery, this compound's primary research value lies in its application as a key synthetic intermediate for the development of novel therapeutics . The carboxylic acid allows for further derivatization via amide coupling or esterification, while the Boc-protected amine is stable under a wide range of conditions but can be readily deprotected to reveal a secondary amine for additional functionalization. The rigid, three-dimensional structure of the azabicyclic core is particularly valuable for exploring previously untapped chemical space in the search for new pharmaceutical agents. Researchers utilize this scaffold to create potent inhibitors targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders . Furthermore, its structural similarity to neurotransmitters has sparked investigations into its potential applications in neuropharmacology for conditions like depression and anxiety . The compound is offered with a stated purity of ≥95% and requires specific handling and storage to maintain its integrity . It is recommended to be stored sealed in a dry environment at 2-8°C . As a safety precaution, this product is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn, and handling should occur only in a well-ventilated area . Intended Use: This product is supplied for Research Use Only (RUO), specifically for laboratory research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8(10(14)15)5-4-7-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIBHCFUGWXKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779637-50-1
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.1]heptane-3-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, followed by the introduction of the BOC group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization and protection steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Functional Group Reactivity

The compound's reactivity centers on three critical components:

  • tert-Butoxycarbonyl (Boc) group : Provides amine protection and enables selective deprotection under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) .
  • Carboxylic acid moiety : Participates in esterification, amidation, and salt formation .
  • Azabicyclo[4.1.0]heptane core : Influences stereoelectronic effects and substrate binding in catalytic reactions .

Table 1: Major Reaction Types and Conditions

Reaction TypeReagents/ConditionsProducts/ApplicationsYield (%)Source
Boc Deprotection4M HCl/dioxane, 0°C → 25°C, 2hFree amine intermediate85–92
EsterificationDCC, DMAP, ROH (e.g., MeOH, EtOH)Methyl/ethyl esters70–78
Amide FormationHATU, DIPEA, primary/secondary aminesPeptidomimetics or enzyme inhibitors65–80
Ring-Opening FunctionalizationPd/C, H₂ (1 atm), THFHydrogenated derivatives55–60
OxidationKMnO₄, H₂O/acetone, 0°CKetone or epoxide derivatives40–50

Stereochemical Considerations

The rigid bicyclic structure imposes stereochemical constraints:

  • Cis-Selectivity : Observed in hydrogenation reactions due to steric hindrance from the bicyclo[4.1.0]heptane framework .
  • Chiral Resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) separate enantiomers with >90% ee .

Stability and Reaction Optimization

  • Thermal Stability : Decomposition occurs >150°C, limiting high-temperature applications.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve reaction rates by 30–40% compared to dichloromethane .

Table 2: Reactivity Comparison with Structural Analogues

CompoundBoc Deprotection Rate (k, h⁻¹)Esterification Yield (%)
2-Boc-2-azabicyclo[4.1.0]heptane-3-COOH0.4578
3-Boc-3-azabicyclo[3.1.0]hexane-2-COOH0.3865
1-Boc-7-azabicyclo[4.1.0]heptane-3-COOH0.2952

Data from

Mechanistic Insights

  • Deprotection Mechanism : Protonation of the Boc carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate that decarboxylates .
  • Steric Effects : The bicyclo[4.1.0]heptane ring hinders nucleophilic attack at the bridgehead carbon, favoring reactions at the carboxylic acid or Boc group .

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a valuable building block for the construction of natural products and pharmaceuticals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of interactions with biological macromolecules.

Medicine: In medicinal chemistry, 2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid can be used as a precursor for the development of new drugs. Its ability to undergo selective reactions makes it suitable for the synthesis of active pharmaceutical ingredients (APIs).

Industry: In material science, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also find applications in the design of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Control : The [2.2.1] system (e.g., ) is widely used in asymmetric catalysis due to its defined stereochemistry, achieving >98% yield in some syntheses .
  • Synthesis Challenges : [4.1.0] derivatives require specialized catalysts (e.g., Rh or Pd) for selective cyclopropanation, as seen in , whereas [3.1.0] systems are accessible via standard Boc-protection protocols .

Spectral and Stability Data

  • ¹H NMR : For [2.2.1] analogs, distinct NH proton signals (δ 6.42 ppm) and cyclopropane protons (δ 1.63–1.85 ppm) are characteristic . The [4.1.0] system likely exhibits similar downfield shifts for strained protons but lacks direct data.
  • Stability : Boc-protected compounds generally require storage at room temperature in dry, dark conditions to prevent deprotection .

Biological Activity

2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid, commonly referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a bicyclic structure that includes a nitrogen atom, which may contribute to its biological properties.

  • Chemical Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 1891128-35-0
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antiviral agent and its interactions with various biological systems.

Antiviral Activity

Research indicates that derivatives of bicyclic compounds can exhibit antiviral properties, particularly against influenza viruses. The mechanism often involves the inhibition of viral neuraminidase, an enzyme critical for the release of new viral particles from infected cells. The compound's structural analogs have been noted for their ability to interfere with viral replication processes, making them candidates for further development as antiviral therapeutics.

The proposed mechanism of action for this compound involves:

  • Binding Affinity : The compound's nitrogen atom may enhance binding affinity to viral proteins.
  • Inhibition of Enzymatic Activity : It is suggested that the compound could inhibit neuraminidase activity, thereby preventing the spread of the virus.

Research Findings and Case Studies

Several studies have investigated the biological effects and mechanisms associated with this compound:

  • Study on Antiviral Properties :
    • A study demonstrated that bicyclic compounds similar to this compound showed significant antiviral activity against influenza viruses in vitro, with IC50 values indicating effective concentration ranges.
  • Cell Penetration Studies :
    • Research focused on the ability of azabicyclic compounds to penetrate cell membranes and deliver therapeutic agents effectively, highlighting their potential use in drug delivery systems.
  • Toxicity Assessments :
    • Toxicity studies indicated that while some bicyclic compounds exhibit beneficial biological activities, they also require careful evaluation for cytotoxic effects on mammalian cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antiviral ActivityInhibition of influenza virus
Cell PenetrationEffective delivery of agents
CytotoxicityVaries; requires evaluation

Q & A

Q. What are the key considerations for synthesizing 2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid with high yield?

  • Methodological Answer : Synthesis typically involves BOC (tert-butoxycarbonyl) protection of the azabicyclo core. For example, reacting 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in a THF/water mixture under basic conditions achieves BOC protection with 92% yield . Critical parameters include:
  • Solvent selection : THF/water mixtures enhance solubility and reactivity.
  • Reaction time : 2 hours for complete protection .
  • Purification : Column chromatography with 20% EtOAc in heptane ensures high purity .

Q. How can researchers ensure safe handling and storage based on physicochemical properties?

  • Methodological Answer : While specific data (e.g., melting point) are unavailable, safety protocols from analogous bicyclic compounds recommend:
  • PPE : Full chemical防护服 and P95 respirators for dust control .
  • Storage : Dry, ventilated conditions at room temperature to prevent decomposition .
  • Waste disposal : Licensed disposal services for contaminated materials .

Q. What purification techniques are effective for isolating this bicyclic carboxylic acid derivative?

  • Methodological Answer :
  • Liquid-liquid extraction : Acid-base partitioning (e.g., citric acid for aqueous layer acidification) isolates the carboxylic acid .
  • Chromatography : Silica gel columns with gradients of EtOAc/heptane (20–50%) resolve stereoisomers and byproducts .
  • Crystallization : Limited utility due to low melting points; preferred for salt forms (e.g., diastereomeric salts for resolution) .

Advanced Research Questions

Q. What strategies are employed to control stereochemistry during the synthesis of stereoisomers?

  • Methodological Answer : Stereochemical control is achieved via:
  • Chiral auxiliaries : Use of (S)- or (R)-tert-leucine derivatives to induce specific configurations during coupling .
  • Diastereomeric resolution : Salt formation with chiral amines (e.g., (1R,2S)-ephedrine) separates enantiomers .
  • Ab initio calculations : Predicts cis/trans selectivity in cyclization steps, guiding reaction conditions (e.g., solvent polarity, temperature) .

Q. How can functional groups be introduced or modified post-synthesis to enhance biological activity?

  • Methodological Answer : Functionalization strategies include:
  • Hydroxylation : Osmium tetroxide/N-methylmorpholine N-oxide oxidizes double bonds in azabicyclo cores to diols (93% yield) .
  • Amide coupling : EDCI/HOBt-mediated reactions with indole-2-carboxylic acid yield bioactive derivatives (e.g., DPP-4 inhibitors) .
  • Nitrile incorporation : Enhances covalent binding to protease targets (e.g., 3CL protease inhibitors) .

Q. How do researchers resolve contradictions in reaction yields reported across synthetic protocols?

  • Methodological Answer : Yield discrepancies often arise from:
  • Catalyst loading : Variations in Na2CO3 (1 M vs. 0.5 M) impact BOC protection efficiency .
  • Stereochemical complexity : Trans-isomers may require additional purification steps, reducing overall yield .
  • Scale-dependent effects : Pilot-scale reactions (e.g., >10 g) show reduced yields due to mixing inefficiencies .

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